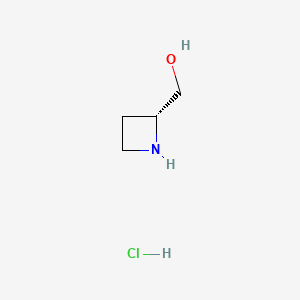
(R)-2-Azetidinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-2-Azetidinemethanol is an organic compound with the molecular formula CH3CH2NHCH2CH2OH. It is an achiral secondary alcohol with a molecular weight of 95.12 g/mol. It is a colorless liquid at room temperature and has a boiling point of 129°C. It is soluble in water and alcohols and is used as a solvent in organic synthesis. This compound is a versatile compound with a variety of applications in organic synthesis and scientific research.
Scientific Research Applications
Ion Uptake and Release in Plants
- Azetidine compounds like Azetidine 2-carboxylic acid (AZ) have been studied for their effects on ion transport in plants. AZ, used as a proline analog, inhibits the release of ions to the xylem in barley roots and intact plants, suggesting its potential impact on plant physiology and stress responses (Pitman et al., 1977).
Chromatographic Characterization
- Azetidine derivatives have been characterized for their chromatographic properties. These studies are crucial for the development of analytical methods in pharmaceutical research, as seen in the study of dideoxyribonucleosides and their separation via high-performance liquid chromatography (Jang et al., 1991).
Synthetic Chemistry and Catalysis
- Research on azetidines highlights their role in synthetic chemistry, particularly as amino acid surrogates and in peptidomimetic and nucleic acid chemistry. They are also significant in catalytic processes like Henry, Suzuki, Sonogashira, and Michael additions (Mehra et al., 2017).
- Azetidines have been evaluated for their role in catalytic asymmetric additions, with studies demonstrating their potential as chiral units in asymmetric synthesis (Wang et al., 2008).
Molecular Structure Analysis
- Electron diffraction studies of azetidine provide insights into its vapor phase molecular structure, crucial for understanding its reactivity and applications in material science (Mastryukov et al., 1976).
Pharmaceutical Applications
- Azetidine derivatives, like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been investigated for their potential use in pharmaceutical applications, particularly in asymmetric synthesis of drugs (Mincan Wang et al., 2008).
- The aza-Payne rearrangement of N-activated 2-aziridinemethanols demonstrates the synthetic versatility of azetidines, important for the development of new pharmaceuticals (Ibuka, 1998).
ADMET Evaluation
- Azetidine derivatives are included in the ADMETlab platform for systematic ADMET (absorption, distribution, metabolism, excretion, and toxicity) evaluation, highlighting their relevance in drug discovery and development (Dong et al., 2018).
properties
IUPAC Name |
[(2R)-azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R,6S)-2-amino-2-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2831772.png)




![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)






![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2831795.png)